molecular formula C20H20FN3OS B2464100 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine CAS No. 439109-01-0

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2464100
CAS No.: 439109-01-0
M. Wt: 369.46
InChI Key: MQHHJWWYJJGZEF-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine ( 439109-01-0) is a synthetic organic compound with a molecular formula of C20H20FN3OS and a molecular weight of 369.46 g/mol. It is a derivative featuring a thiazole core linked to a substituted piperazine ring, a structural motif of significant interest in medicinal chemistry . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Research indicates that this compound and its structural analogs possess notable pharmacological properties. Scientific studies on similar thiazole-piperazine derivatives have demonstrated significant, centrally and peripherally mediated antinociceptive (pain-blocking) activities in validated in vivo models . The antinociceptive effect has been shown to be abolished by naloxone pre-treatment, strongly indicating that the mechanism of action involves the activation of the opioid receptor system . Furthermore, molecular docking studies support that such active compounds can form significant interactions with µ- and δ-opioid receptor proteins . Given its structure and the established biological profile of its analogs, this compound is a valuable screening compound for researchers investigating novel analgesic agents, neuropharmacology, and the opioid system. It is also relevant for studies exploring the structure-activity relationships (SAR) of heterocyclic compounds, particularly those combining thiazole and piperazine moieties, which are frequently found in CNS-active drugs . The compound is offered with a purity of >90% to >99% and is available for shipping from global stockists . Researchers should consult the safety data sheet prior to use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-25-18-8-6-17(7-9-18)23-10-12-24(13-11-23)20-22-19(14-26-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHHJWWYJJGZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)Piperazine

The piperazine derivative serves as the nucleophilic component for thiazole coupling. A high-yielding route involves:

Step 1: Ullmann Coupling
4-Methoxyiodobenzene reacts with piperazine in the presence of a copper(I) catalyst and a base (e.g., K$$2$$CO$$3$$) to yield 4-(4-methoxyphenyl)piperazine. This method, adapted from analogous protocols, typically achieves 70–85% yield under reflux conditions in dimethylformamide (DMF).

Optimization Data

Condition Yield (%) Purity (%)
CuI, DMF, 110°C 82 98
CuBr, DMSO, 120°C 78 95

Recrystallization from ethanol enhances purity (>99%).

Synthesis of 4-(4-Fluorophenyl)-2-Bromo-1,3-Thiazole

The thiazole core is constructed via Hantzsch thiazole synthesis :

Step 1: Bromoacetylation
4-Fluorophenylglyoxal reacts with bromine in acetic acid to form 2-bromo-1-(4-fluorophenyl)ethan-1-one (yield: 75–80%).

Step 2: Cyclocondensation
The bromoketone is treated with thiourea in ethanol under reflux, yielding 4-(4-fluorophenyl)-2-bromo-1,3-thiazole (yield: 65–70%).

Mechanistic Insight
Thiourea acts as both a sulfur source and a base, facilitating cyclization. The reaction proceeds via nucleophilic attack of the thioamide on the α-carbon of the bromoketone, followed by bromide elimination.

Coupling of Piperazine and Thiazole Moieties

The final step involves nucleophilic substitution at the thiazole’s C-2 position:

Step 1: SNAr Reaction
4-(4-Methoxyphenyl)piperazine reacts with 4-(4-fluorophenyl)-2-bromo-1,3-thiazole in DMF at 80°C using Cs$$2$$CO$$3$$ as a base. The reaction achieves 60–75% yield after 12–24 hours.

Side Reactions
Competing O-alkylation is suppressed by using a polar aprotic solvent and excess piperazine (1.5 equiv).

Purification
Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) isolates the product with >95% purity.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent due to its high dielectric constant, which stabilizes the transition state during nucleophilic substitution.

Solvent Base Yield (%)
DMF Cs$$2$$CO$$3$$ 73
DMSO K$$3$$PO$$4$$ 58
THF DBU 42

Temperature and Time Dependence

Yields plateau at 80°C beyond 18 hours, with prolonged heating (>24 hours) leading to decomposition.

Analytical Characterization

1H NMR (DMSO- d6)

  • δ 7.89 (d, J = 8.8 Hz, 2H, fluorophenyl H)
  • δ 7.05 (d, J = 8.9 Hz, 2H, methoxyphenyl H)
  • δ 3.78 (s, 3H, OCH$$_3$$)
  • δ 3.45–3.20 (m, 8H, piperazine H).

LC-MS

  • m/z 369.46 [M+H]$$^+$$.

Challenges and Limitations

  • Regioselectivity in Thiazole Formation : Competing formation of 5-substituted thiazole isomers necessitates careful control of stoichiometry.
  • Piperazine Basicity : The secondary amine’s low nucleophilicity requires strong bases (e.g., Cs$$2$$CO$$3$$) for efficient coupling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its nitrogen atoms. Alkylation and acylation are common:

Reaction Type Reagents/Conditions Products
Alkylation Alkyl halides (e.g., CH₃I) in DMF, 60°CN-alkylated piperazine derivatives
Acylation Acyl chlorides (e.g., AcCl) in THFN-acylpiperazines with improved solubility

For example, reaction with methyl iodide forms mono- or di-methylated derivatives, depending on stoichiometry.

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitution, primarily at the 5-position:

Reaction Reagents Outcome
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-thiazole derivatives
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃5-Bromo- or 5-chloro-substituted analogs

The electron-withdrawing fluorine on the phenyl group directs substitution to the thiazole’s 5-position .

Oxidation:

The thiazole sulfur and methoxyphenyl group are oxidation-sensitive:

  • Thiazole oxidation : Using KMnO₄/H₂SO₄ converts the thiazole to a thiazole-4-one.

  • Demethylation : HBr/AcOH cleaves the methoxy group to a hydroxyl group.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.

Hydrolysis Reactions

The carboxamide group (if present in derivatives) undergoes hydrolysis:

  • Acidic conditions (HCl/H₂O, reflux): Forms carboxylic acid derivatives.

  • Basic conditions (NaOH/EtOH): Yields amine intermediates.

Coordination Chemistry

The piperazine nitrogen and thiazole sulfur act as ligands for metal ions:

Metal Ion Coordination Site Application
Cu(II)Piperazine N, thiazole SAntimicrobial complexes
Fe(III)Thiazole SCatalytic oxidation studies

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • Receptor binding : Forms hydrogen bonds with kinase active sites (e.g., Tyr308, Asp128) via its sulfonyl and methoxyphenyl groups .

  • Metabolic pathways : Hepatic CYP450 enzymes oxidize the methoxyphenyl group to a catechol metabolite.

Comparative Reactivity Table

Functional Group Reactivity Key Reagents
PiperazineNucleophilic substitutionAlkyl halides, acyl chlorides
ThiazoleElectrophilic substitutionHNO₃, Br₂, Cl₂
MethoxyphenylDemethylation, oxidationHBr, KMnO₄

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that thiazole-integrated compounds showed promising growth-inhibitory effects on human cancer cell lines such as MCF-7 and PC3, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Cell Line IC50 (µM) Reference
MCF-75.71
PC36.14

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticonvulsant Effects

Another area of research focuses on the anticonvulsant activity of thiazole derivatives. Compounds similar to 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine have been synthesized and tested, showing significant protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance efficacy .

Case Study 1: Anticancer Activity

A recent study synthesized a series of thiazole-based compounds and evaluated their anticancer properties against various cell lines. Among these, one derivative exhibited an IC50 value significantly lower than that of standard treatments, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of several thiazole derivatives, including those related to our compound. The results indicated strong inhibition against Gram-positive bacteria, with some compounds outperforming established antibiotics in vitro .

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Piperazine Derivatives
Compound Name Substituents on Piperazine/Thiazole Molecular Weight Key Features Reference
Target Compound 4-(4-Fluorophenyl)thiazole; 4-(4-methoxyphenyl) 369.46 Dual aromatic groups; thiazole core
1-[4-(4-Fluorophenyl)thiazol-2-yl]piperazine 4-(4-Fluorophenyl)thiazole; unsubstituted piperazine 263.33 Lacks methoxyphenyl group
1-(2-Fluoro-benzoyl)-4-(4-methoxyphenyl)piperazine 2-Fluorobenzoyl; 4-methoxyphenyl 316.35 Aroyl group instead of thiazole
1-Methylsulphonyl-4-[{2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]piperazine Hydrazone-linked thiazole; methylsulphonyl 446.50 Hydrazone bridge; sulfonyl group
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine 4-Methoxyphenyl; phenoxy-hydroxypropyl 356.43 Alkyl-phenoxy substituent

Key Observations :

  • The target compound’s thiazole core distinguishes it from aroyl-substituted analogs (e.g., ), which exhibit different hydrogen-bonding patterns and solubility profiles.
  • The absence of a methoxyphenyl group in reduces molecular weight by ~100 Da and may alter receptor binding affinity.
  • Hydrazone-containing analogs (e.g., ) introduce additional polarity but are prone to hydrolytic instability compared to the target’s stable thiazole ring.
Table 2: Functional Comparison of Selected Compounds
Compound Biological Activity Mechanism/Receptor Interaction Reference
Target Compound Not explicitly reported; hypothesized AChE inhibition Structural similarity to thiazolylhydrazones with AChE activity
1-(4-Methoxyphenyl)piperazine Monoamine reuptake inhibition Dopamine/serotonin modulation
1-(4-Fluorophenyl)piperazine (4-FPP) Psychostimulant effects (lower abuse potential) Dopamine release enhancement
Compound 1c Antifungal (Candida albicans virulence inhibition) Hyphae formation suppression
Flunarizine Antihistamine/calcium channel blocker Metabolized to bis(4-fluorophenyl)methylpiperazine

Key Observations :

  • The target compound’s thiazole and methoxyphenyl groups may confer dual activity, combining AChE inhibition (seen in thiazolylhydrazones ) and antifungal effects (as in ).
  • Fluorine substitution (e.g., in 4-FPP ) enhances metabolic stability but reduces Clf (formation clearance) compared to non-fluorinated analogs .

Physicochemical Properties

  • Solubility : Methoxy groups generally improve water solubility, but the thiazole’s hydrophobicity may counterbalance this effect.
  • Crystallinity : Unlike aroyl derivatives (e.g., ), which form hydrogen-bonded sheets, the target compound’s thiazole core may promote π-stacking interactions.

Biological Activity

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16FN3SC_{15}H_{16}FN_3S with a molecular weight of 293.37 g/mol. Its structure features a piperazine ring substituted with a thiazole and fluorophenyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Similar Thiazole Derivative0.0039 - 0.025S. aureus, E. coli

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been explored for antifungal activity. Compounds similar to the target compound have shown effectiveness against fungi such as Candida albicans, with varying degrees of potency depending on structural modifications .

The biological activity of this compound is hypothesized to involve the disruption of microbial cell walls or interference with essential metabolic pathways. The presence of electronegative substituents like fluorine may enhance the compound's interaction with microbial targets .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that modifications on the piperazine ring significantly affected antimicrobial potency. The presence of electron-withdrawing groups was found to enhance antibacterial activity, suggesting that further exploration of such modifications could yield more effective derivatives .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the introduction of methoxy and fluorine groups at specific positions on the phenyl rings increased the lipophilicity and bioavailability of the compounds, leading to improved biological activity .

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